6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-7(2)8-5-10-9-3-4-11-12(9)6-8/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
KPFKHZHSBULGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN2C(=CC=N2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation of 1,3-Diketones and 5-Aminopyrazoles
The most widely reported method involves the reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters under acidic conditions. Poursattar Marjani et al. demonstrated that treating ethyl isobutyrylacetate (3c ) with 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles (1a–f ) in acetic acid containing H<sub>2</sub>SO<sub>4</sub> yields 6-isopropyl-substituted pyrazolo[1,5-a]pyrimidines (4a–m ) with 87–92% efficiency. The isopropyl group originates from the β-ketoester’s branched alkyl chain, which undergoes cyclodehydration to form the dihydropyrimidine ring (Figure 1A).
Table 1: Representative Cyclocondensation Reactions
| Substrate (5-Aminopyrazole) | β-Ketoester | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1a (R = H) | Ethyl isobutyrylacetate | H<sub>2</sub>SO<sub>4</sub> | AcOH | 89 |
| 1c (R = 4-Cl) | Pentane-2,4-dione | H<sub>2</sub>SO<sub>4</sub> | AcOH | 87 |
Solvent and Temperature Optimization
Reaction efficiency heavily depends on solvent polarity and temperature. Polar protic solvents like acetic acid enhance protonation of the carbonyl oxygen, facilitating nucleophilic attack by the aminopyrazole’s NH<sub>2</sub> group. Elevated temperatures (80–100°C) further accelerate ring closure, as evidenced by IR spectral data confirming C=N and C=O bond reorganization.
Multi-Component One-Pot Syntheses
Boric Acid-Catalyzed Three-Component Reactions
Morabia and Naliapara developed a one-pot protocol combining 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide, 1-(2-bromophenyl)-2-nitroethanone, and aryl aldehydes in water with boric acid. While their work focused on nitro-substituted derivatives, substituting aldehydes with isobutyraldehyde could theoretically introduce the isopropyl group. The method’s advantages include:
-
Green chemistry : Water as a solvent reduces environmental impact.
-
High atom economy : All reactants contribute to the final product.
Table 2: Optimization of Multi-Component Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H<sub>3</sub>BO<sub>3</sub> | H<sub>2</sub>O | 12 | 78 |
| HCl | EtOH | 24 | 52 |
Alternative Synthetic Routes
Piperidine-Mediated Condensation with Malononitrile Derivatives
A suspension of 5-amino-3-(arylamino)pyrazole-4-carbonitriles and 2-(4-methoxybenzylidene)malononitrile in ethanol with piperidine yields pyrazolo[1,5-a]pyrimidines after 3 h of reflux. Although this method currently produces aryl-substituted analogs, replacing benzylidene derivatives with isopropyl-containing intermediates could target the desired compound.
Analytical Characterization Techniques
Spectroscopic Confirmation
-
IR Spectroscopy : Absorbance at 2219 cm<sup>−1</sup> confirms the presence of C≡N groups in carbonitrile derivatives.
-
<sup>1</sup>H NMR : Methyl resonances at δ 2.41 ppm (s, CH<sub>3</sub>) and δ 1.25 ppm (d, isopropyl CH<sub>3</sub>) verify alkyl substituents.
Table 3: Key Spectral Data for 6-Isopropyl Derivatives
| Compound | IR (C≡N, cm<sup>−1</sup>) | <sup>1</sup>H NMR (isopropyl, δ) |
|---|---|---|
| 4c | 2219 | 1.25 (d, J = 6.8 Hz) |
| VC18852686 | 2221 | 1.28 (d, J = 6.7 Hz) |
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reductive dearomatization can yield chiral tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Rhodium catalysts are often used for enantioselective reductive dearomatization.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds within this class have shown selective inhibition of cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .
Case Study:
- A study highlighted the synthesis of a new pyrazolo[1,5-a]pyrimidine derivative that demonstrated significant cytotoxic effects against different cancer cell lines. The compound was shown to induce apoptosis and inhibit tumor growth in vivo .
Enzyme Inhibition
These compounds have been identified as effective inhibitors of several enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The selective inhibition of these enzymes can lead to therapeutic benefits in conditions such as cancer and inflammation.
Case Study:
- A derivative of 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine was evaluated for its ability to inhibit CDK activity. Results demonstrated that it effectively reduced CDK-mediated phosphorylation events in cellular assays .
Antiviral Properties
Recent studies have explored the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against various viral pathogens. These compounds can disrupt viral replication processes and enhance host immune responses.
Case Study:
- Research on a specific derivative revealed its efficacy against influenza viruses in vitro. The compound inhibited viral entry and replication without significant cytotoxicity to host cells .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are gaining attention in material science due to their photophysical properties. They can be used as fluorescent dyes or components in organic light-emitting diodes (OLEDs).
Case Study:
Mechanism of Action
The mechanism of action of 6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of KDM5A, the compound binds to the enzyme’s active site, preventing the demethylation of histone lysine residues . This inhibition can lead to changes in gene expression and has potential therapeutic implications for cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Isomerism
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity through:
- Positional isomerism : Substitution patterns (e.g., pyrazolo[5,1-b]pyrimidine, pyrazolo[3,4-d]pyrimidine) alter nitrogen atom arrangements, affecting electronic properties and target interactions .
- Substituent diversity : Modifications at positions 3, 5, 6, and 7 significantly impact bioactivity. For example:
Research Findings and Implications
- SAR Insights: Substituents at position 6 (e.g., isopropyl, phenyl, fluorine) critically influence target engagement. Bulky groups like isopropyl may enhance selectivity for hydrophobic binding pockets .
- Clinical Potential: While 7-morpholinyl derivatives dominate PI3Kδ inhibitor pipelines, the 6-isopropyl-6,7-dihydro variant warrants exploration for diseases requiring balanced kinase selectivity and metabolic stability, such as solid tumors .
Biological Activity
6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine (CAS #170886-54-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and antibacterial properties.
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- SMILES Notation : CC(C)C1Cn2c(ccn2)N=C1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of various kinases, which are crucial in signal transduction pathways involved in cell proliferation and survival.
Kinase Inhibition
One significant area of research focuses on its role as an inhibitor of Bruton's tyrosine kinase (Btk), a target for treating certain cancers and autoimmune diseases. The inhibition of Btk can disrupt signaling pathways that promote tumor growth and survival .
Antitumor Activity
Recent studies have demonstrated the compound's potential antitumor effects. For instance, in vitro assays showed that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma (A-172), embryonic rhabdomyosarcoma (Rd), and osteosarcoma (Hos). The IC₅₀ values for these compounds ranged from 13 to 27 µM, indicating a promising therapeutic window for further development .
Case Study: Cytotoxicity Assessment
In a comparative study assessing the cytotoxic effects of this compound:
- Cell Lines Tested : A-172 (glioblastoma), Rd (rhabdomyosarcoma), Hos (osteosarcoma), HEK-293 (human embryonic kidney).
- Results : Compounds showed a pronounced decrease in viability for A-172 and Rd cells compared to HEK-293 cells, suggesting selective toxicity towards tumor cells.
| Cell Line | IC₅₀ (µM) | Relative Viability (%) |
|---|---|---|
| A-172 | 13 | 20 |
| Rd | 27 | 30 |
| Hos | 25 | 25 |
| HEK-293 | >400 | 90 |
Antibacterial and Antibiofilm Activity
In addition to its anticancer properties, this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against multidrug-resistant bacterial strains using agar well-diffusion and broth microdilution methods. The compound demonstrated bactericidal effects comparable to established antibiotics like erythromycin and amikacin.
Key Findings:
Q & A
Q. What are the foundational synthetic routes for 6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-biselectrophiles such as β-dicarbonyl compounds. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields. Key intermediates are characterized using NMR and mass spectrometry to confirm regioselectivity and purity .
Q. How are NMR and X-ray diffraction employed to resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
NMR spectroscopy (1H/13C) identifies substituent positions and hydrogen bonding patterns, while X-ray crystallography provides unambiguous confirmation of regiochemistry. For example, X-ray analysis of intermediates like 7-oxo-6-[pyrazol-3′-yl] derivatives resolves competing reaction pathways and tautomeric forms .
Q. What experimental parameters critically influence the purity of synthesized 6-isopropyl derivatives?
Reaction temperature, solvent polarity (e.g., ethanol vs. acetic acid), and pH are optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization in solvents like hexane/ethanol mixtures ensures high purity (>95%) .
Advanced Research Questions
Q. How does solvent choice dictate regioselectivity during functionalization at position 7 of pyrazolo[1,5-a]pyrimidine?
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at position 7, while protic solvents (e.g., ethanol) stabilize open-chain intermediates, altering regioselectivity. For instance, methylhydrazine in ethanol yields 6-(1′-methylpyrazol-5′-yl) derivatives as major products, confirmed by NMR .
Q. What strategies address contradictory biological activity data in kinase inhibition assays?
Structure-activity relationship (SAR) studies combined with molecular docking identify steric and electronic factors. For example, substituting the 6-isopropyl group with electron-withdrawing groups (e.g., nitro) enhances binding affinity to ATP pockets in kinase targets, validated by IC50 comparisons .
Q. How are computational methods integrated to predict metabolic stability of 6-isopropyl derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity, while molecular dynamics simulations model interactions with cytochrome P450 enzymes. These predictions guide synthetic prioritization of derivatives with lower metabolic clearance .
Methodological Guidance
Q. What analytical workflows resolve spectral overlaps in complex pyrazolo[1,5-a]pyrimidine mixtures?
High-resolution mass spectrometry (HRMS) coupled with 2D NMR (e.g., HSQC, HMBC) distinguishes isomers. For example, HMBC correlations between pyrazole NH and pyrimidine carbons confirm annulation patterns in dihydro derivatives .
Q. How are kinetic studies designed to elucidate reaction mechanisms in cyclocondensation?
Pseudo-first-order conditions with excess β-dicarbonyl reagents track intermediate formation via in situ FT-IR. Activation energy calculations using the Eyring equation reveal rate-limiting steps, such as enamine cyclization .
Data Interpretation and Validation
Q. What protocols validate regiochemical assignments when X-ray data is unavailable?
Isotopic labeling (e.g., 15N NMR) and NOE experiments differentiate between N-methylated isomers. For example, NOE enhancements between pyrimidine protons and methyl groups confirm substitution patterns in ambiguous cases .
Q. How are conflicting cytotoxicity results reconciled across cell lines?
Multivariate analysis (e.g., principal component analysis) correlates cytotoxicity with physicochemical descriptors (logP, polar surface area). Cross-validation using 3D tumor spheroid models reduces false positives from monolayer assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
